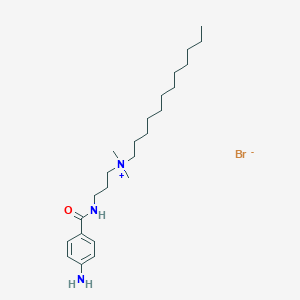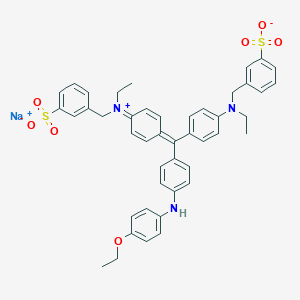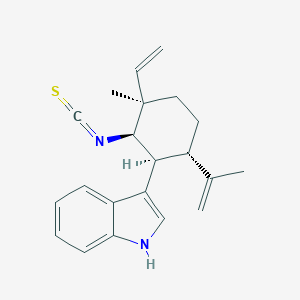
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of alkylating agents and has been shown to possess anticancer properties.
Mécanisme D'action
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- exerts its anticancer effects by alkylating DNA and RNA molecules, which leads to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. It also inhibits the activity of certain enzymes that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its potency. It has been shown to be effective in the treatment of various types of cancer at low concentrations. It also has a relatively long half-life, which allows for sustained exposure to cancer cells. However, one of the limitations of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its toxicity. It can cause damage to healthy cells, which can limit its therapeutic potential.
Orientations Futures
For the study of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- include the development of more potent and selective analogs, the study of its immunosuppressive effects, and the exploration of its potential for combination therapy and targeted drug delivery.
Méthodes De Synthèse
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- can be synthesized through a multi-step reaction process. The first step involves the reaction of 1,3-diphenyl-2-propen-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-2-imidazolidinone. The second step involves the reaction of this compound with urea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been used in the treatment of various types of cancer such as breast cancer, lung cancer, and ovarian cancer. It has also been studied for its potential use in the treatment of other diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.
Propriétés
Numéro CAS |
102433-47-6 |
|---|---|
Nom du produit |
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- |
Formule moléculaire |
C18H21ClN2O |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(1,3-diphenylpropyl)urea |
InChI |
InChI=1S/C18H21ClN2O/c19-13-14-20-18(22)21-17(16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,20,21,22) |
Clé InChI |
IEEJPZRRIVRUHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl |
SMILES canonique |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl |
Synonymes |
1-(2-Chloroethyl)-3-(1,3-diphenyl-2-propyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)

